4-Fluoro-5-(4-methyl-piperazin-1-YL)-benzene-1,2-diamine tetrahydrochloride
Overview
Description
4-Fluoro-5-(4-methyl-piperazin-1-YL)-benzene-1,2-diamine tetrahydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a fluorine atom, a piperazine ring, and a benzene diamine core, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-(4-methyl-piperazin-1-YL)-benzene-1,2-diamine tetrahydrochloride typically involves multiple steps, starting with the preparation of the benzene diamine core, followed by the introduction of the fluorine atom and the piperazine ring. Common reagents used in these reactions include fluorinating agents, piperazine derivatives, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may also include purification steps such as crystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-5-(4-methyl-piperazin-1-YL)-benzene-1,2-diamine tetrahydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the molecule, leading to the formation of new compounds.
Substitution: The fluorine atom and piperazine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorinated benzene derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-Fluoro-5-(4-methyl-piperazin-1-YL)-benzene-1,2-diamine tetrahydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-5-(4-methyl-piperazin-1-YL)-benzene-1,2-diamine tetrahydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and piperazine ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-5-(4-methyl-piperazin-1-YL)-benzene-1,2-diamine
- 4-Fluoro-5-(4-methyl-piperazin-1-YL)-benzene-1,2-diamine dihydrochloride
- 4-Fluoro-5-(4-methyl-piperazin-1-YL)-benzene-1,2-diamine monohydrochloride
Uniqueness
Compared to similar compounds, 4-Fluoro-5-(4-methyl-piperazin-1-YL)-benzene-1,2-diamine tetrahydrochloride is unique due to its tetrahydrochloride form, which may confer different solubility, stability, and reactivity properties. These characteristics make it particularly valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine;tetrahydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN4.4ClH/c1-15-2-4-16(5-3-15)11-7-10(14)9(13)6-8(11)12;;;;/h6-7H,2-5,13-14H2,1H3;4*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFFHBCBYVZXFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C(=C2)N)N)F.Cl.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Cl4FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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